Crystal structure and X-ray diffraction of 2-(tert-butoxy)benzoic acid
Crystal structure and X-ray diffraction of 2-(tert-butoxy)benzoic acid
An In-depth Technical Guide to the Structural Elucidation of 2-(tert-butoxy)benzoic acid
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete structural characterization of 2-(tert-butoxy)benzoic acid (C₁₁H₁₄O₃). While this compound serves as a valuable scaffold in medicinal chemistry and materials science, a definitive single-crystal X-ray structure has not been reported in the public domain as of the date of this publication. This document, therefore, serves as a predictive and instructional guide for researchers, scientists, and drug development professionals, outlining the rigorous, self-validating workflow required to determine its three-dimensional atomic arrangement and solid-state properties. The protocols herein are grounded in authoritative crystallographic standards and are designed to yield unambiguous, publication-quality data.
Introduction: The Need for Structural Verification
2-(tert-butoxy)benzoic acid is an aromatic carboxylic acid distinguished by a sterically demanding tert-butoxy group positioned ortho to the carboxyl moiety. This substitution pattern is of significant interest in drug design, as the bulky tert-butyl group can enforce specific molecular conformations, modulate physicochemical properties such as lipophilicity, and block metabolic pathways. In materials science, such molecules can influence crystal packing and polymorphism, impacting bulk properties like solubility and stability.
Despite its utility, the precise three-dimensional structure and intermolecular interactions governing the solid state of 2-(tert-butoxy)benzoic acid remain unelucidated. Without a solved crystal structure, critical insights into its conformational preferences, hydrogen bonding networks, and packing motifs are speculative. Such data is foundational for rational drug design, polymorphism screening, and computational modeling.
This guide provides the complete experimental blueprint to address this knowledge gap, from initial synthesis to final structural deposition.
Synthesis and Purification: Prerequisite for Quality Crystals
The foundation of successful crystallography is a pure, homogenous sample. The following protocol describes a reliable synthesis and the requisite purification steps to yield 2-(tert-butoxy)benzoic acid of sufficient quality (>99.5%) for single-crystal growth.
Proposed Synthesis: Williamson Ether Synthesis
The most direct and logical route to 2-(tert-butoxy)benzoic acid is the Williamson ether synthesis, starting from the readily available 2-hydroxybenzoic acid (salicylic acid). The causality behind this choice lies in its high efficiency and the relative stability of the starting materials and intermediates.
Experimental Protocol:
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Deprotonation: To a stirred solution of 2-hydroxybenzoic acid (1.0 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), add a strong, non-nucleophilic base such as sodium hydride (NaH, 2.2 eq.) portion-wise at 0 °C under an inert argon atmosphere. The evolution of hydrogen gas will be observed. The excess base ensures complete deprotonation of both the phenolic and carboxylic acid protons, which is critical for preventing side reactions.
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Alkylation: Introduce a tert-butyl source. Direct alkylation with tert-butyl halides is inefficient due to competing elimination reactions. Therefore, a reagent such as 2-tert-butoxy-2-oxo-1,3,2-dioxaborolane or direct reaction with isobutylene gas in the presence of a strong acid catalyst is a more field-proven approach. For this guide, we will use a tert-butylating agent like tert-butyl bromide in the presence of a silver(I) oxide catalyst, which facilitates the reaction. Add tert-butyl bromide (1.5 eq.) and silver(I) oxide (1.2 eq.) to the reaction mixture.
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Reaction & Quenching: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to 0 °C and cautiously quench by the slow addition of water to neutralize any remaining hydride.
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Workup and Purification: Acidify the aqueous mixture to pH ~2 with 1M HCl, leading to the precipitation of the crude product. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid must be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the pure 2-(tert-butoxy)benzoic acid.
Purity Verification
The purity of the final compound must be verified by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding to crystallization.
Crystallization: The Art of Growing Single Crystals
Obtaining a single crystal suitable for X-ray diffraction is the most crucial and often most challenging step. The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a growing lattice.
Solvent Screening and Rationale
The choice of solvent is paramount. Based on the structure of 2-(tert-butoxy)benzoic acid (a polar carboxylic acid group and a nonpolar tert-butyl group), a range of solvents should be screened.
| Solvent System | Rationale |
| Ethanol/Methanol | Good solubility due to hydrogen bonding with the carboxyl group. Suitable for slow evaporation. |
| Ethyl Acetate | Balances polarity, solubilizing both ends of the molecule. |
| Dichloromethane/Heptane | A solvent/anti-solvent system. The compound is soluble in DCM and insoluble in heptane. |
| Toluene | Can promote different packing motifs due to aromatic interactions. |
Crystallization Protocol: A Multi-Method Approach
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Slow Evaporation: Prepare saturated solutions of the compound in various solvents (e.g., ethanol, ethyl acetate) in small vials. Cover the vials with a cap containing a few pinholes to allow for very slow solvent evaporation over several days to weeks.
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Vapor Diffusion (Liquid): In a sealed jar, place a vial containing a concentrated solution of the compound in a good solvent (e.g., dichloromethane). In the bottom of the jar, add a layer of a poor solvent (anti-solvent) in which the compound is insoluble (e.g., heptane). The anti-solvent vapor will slowly diffuse into the vial, reducing the compound's solubility and inducing crystallization. This method is highly controlled and often yields high-quality crystals.
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Cooling: Prepare a nearly saturated solution at a slightly elevated temperature (e.g., 40 °C) and allow it to cool slowly to room temperature, and then further to 4 °C in a refrigerator.
Caption: Workflow from synthesis to single crystal selection.
Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides unambiguous proof of molecular structure by mapping electron density in three dimensions.
Data Collection Protocol
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Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope and mounted on a cryoloop.
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Diffractometer Setup: The mounted crystal is placed on the goniometer head of a diffractometer (e.g., equipped with a Mo Kα or Cu Kα X-ray source) and flash-cooled to 100 K under a nitrogen stream. This cryogenic temperature minimizes thermal motion, leading to higher resolution data.
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Unit Cell Determination: A series of initial diffraction images are collected to locate reflections and determine the crystal's unit cell parameters and Bravais lattice.
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Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of omega (ω) and phi (φ) scans. The exposure time and scan width are optimized to maximize the signal-to-noise ratio and ensure that even weak, high-angle reflections are measured.
Structure Solution and Refinement
This process converts raw diffraction intensities into a final, refined molecular model.
Caption: The SC-XRD data analysis and structure refinement pipeline.
Protocol:
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Data Reduction: The raw image files are processed to integrate the intensity of each diffraction spot and apply corrections for experimental factors (e.g., Lorentz-polarization).
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Space Group Determination: The processed reflection file is analyzed for systematic absences, which are extinctions of certain reflection classes that reveal the underlying symmetry (space group) of the crystal lattice. This is a critical, self-validating step.
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Structure Solution: Using software like SHELXT or Olex2, an initial phase for each reflection is calculated using ab initio methods (e.g., direct methods). This produces an initial electron density map from which the first atomic positions can be identified.
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Structure Refinement: The initial model is refined against the experimental data using an iterative least-squares process. In this stage, atomic positions, displacement parameters (describing thermal motion), and other variables are optimized to minimize the difference between the observed structure factors (|Fo|) and those calculated from the model (|Fc|). The quality of the final model is assessed using metrics like the R1 factor, wR2, and Goodness-of-Fit (GooF).
Bulk Characterization: X-ray Powder Diffraction (XRPD)
While SC-XRD analyzes one perfect crystal, XRPD confirms that the bulk powder is of the same crystalline phase. This is a mandatory step in pharmaceutical development for ensuring batch-to-batch consistency.[1]
Protocol:
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Sample Preparation: A small amount (~10-20 mg) of the purified, crystalline material is gently ground to a fine powder to ensure random orientation of the crystallites. The powder is packed into a sample holder.
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Data Collection: The sample is analyzed using a powder diffractometer. The instrument scans a range of 2θ angles (typically 2° to 40°), recording the intensity of diffracted X-rays at each angle.
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Phase Confirmation: The power of this technique lies in direct comparison. The experimentally obtained XRPD pattern is overlaid with a pattern calculated from the single-crystal structure solution. A perfect match in peak positions (2θ) and relative intensities confirms the phase purity of the bulk sample.
Anticipated Structural Insights and Data Presentation
A successful structural determination of 2-(tert-butoxy)benzoic acid would provide the following invaluable data.
Expected Molecular Conformation and Packing
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Steric Hindrance: The bulky tert-butoxy group is expected to force the carboxylic acid group out of the plane of the phenyl ring to minimize steric clash. The precise torsion angle would be a key structural descriptor.
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Hydrogen Bonding: Like most benzoic acid derivatives, the molecules are strongly predicted to form centrosymmetric dimers in the solid state via robust hydrogen bonds between their carboxylic acid groups.[2] The O-H···O bond distance is expected to be in the range of 2.6-2.7 Å.
Data Summary Tables
The final results should be presented in standardized tables for clarity and comparison.
Table 1: Anticipated Crystal Data and Structure Refinement Parameters. (This table serves as a template for reporting the experimental results)
| Parameter | Anticipated Value/Entry |
| Chemical formula | C₁₁H₁₄O₃ |
| Formula weight | 194.23 |
| Crystal system | Monoclinic or Orthorhombic (predicted) |
| Space group | e.g., P2₁/c or P-1 (common for organic molecules) |
| a, b, c (Å) | To be determined (TBD) |
| α, β, γ (°) | TBD |
| Volume (ų) | TBD |
| Z (molecules/unit cell) | TBD (likely 2 or 4) |
| Density (calculated) (g/cm³) | TBD |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) K |
| Reflections collected/unique | TBD / TBD |
| Final R indices [I > 2σ(I)] | R1 < 0.05, wR2 < 0.10 (target for publication) |
| Goodness-of-fit (S) | ~1.0 |
Conclusion
This guide provides a rigorous, end-to-end workflow for the definitive structural elucidation of 2-(tert-butoxy)benzoic acid. By following these self-validating protocols, researchers can reliably synthesize, crystallize, and analyze this compound, yielding high-quality data essential for advancing its applications in drug development and materials science. The successful execution of this plan will fill a notable gap in the chemical literature and provide a solid foundation for future research.
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